N-(1-methylcyclohex-3-en-1-yl)-1,3-benzodioxole-5-sulfonamide
Description
N-(1-methylcyclohex-3-en-1-yl)-1,3-benzodioxole-5-sulfonamide is an organic compound characterized by a complex structure that includes a cyclohexene ring, a benzodioxole moiety, and a sulfonamide group
Properties
IUPAC Name |
N-(1-methylcyclohex-3-en-1-yl)-1,3-benzodioxole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-14(7-3-2-4-8-14)15-20(16,17)11-5-6-12-13(9-11)19-10-18-12/h2-3,5-6,9,15H,4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSYBHXSYFNKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=CC1)NS(=O)(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylcyclohex-3-en-1-yl)-1,3-benzodioxole-5-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the Birch reduction of anisole followed by acid hydrolysis.
Introduction of the Benzodioxole Moiety: The benzodioxole moiety can be introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylcyclohex-3-en-1-yl)-1,3-benzodioxole-5-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfonyl chloride in the presence of a base such as pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1-methylcyclohex-3-en-1-yl)-1,3-benzodioxole-5-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-methylcyclohex-3-en-1-yl)-1,3-benzodioxole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzodioxole moiety may also contribute to its activity by interacting with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methylcyclohex-3-en-1-yl)-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide
- N-(1-methylcyclohex-3-en-1-yl)-2-(tetrazol-1-yl)acetamide
Uniqueness
N-(1-methylcyclohex-3-en-1-yl)-1,3-benzodioxole-5-sulfonamide is unique due to its combination of a cyclohexene ring, benzodioxole moiety, and sulfonamide group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
